Lecimibide

描述

Lecimibide, also known as DuP 128, is a potent and selective inhibitor of acyl coenzyme A: cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in the esterification of cholesterol, which is a key process in lipid metabolism. This compound has been studied for its potential to treat diseases related to high lipid levels, such as hyperlipidemia and atherosclerosis .

准备方法

合成路线和反应条件

雷西美贝的合成涉及多个步骤,从适当的芳香族和脂肪族前体开始。关键步骤通常包括:

脲衍生物的形成: 这涉及芳香胺与异氰酸酯反应形成脲键。

引入氟原子: 然后在受控条件下使用合适的氟化剂对芳香环进行氟化。

偶联反应: 最后一步涉及将氟化的芳香脲衍生物与脂肪链偶联,形成完整的雷西美贝分子。

工业生产方法

雷西美贝的工业生产遵循类似的合成路线,但规模更大。该过程包括:

间歇反应: 在大型反应器中进行反应,精确控制温度、压力和反应时间。

纯化: 使用重结晶、色谱和蒸馏等技术对粗产品进行纯化,以达到高纯度水平。

化学反应分析

2.2. Degradation Mechanisms

Lecimibide may undergo hydrolysis in aqueous environments, particularly under acidic or basic conditions. This process could lead to the formation of smaller organic fragments:

-

Hydrolysis Reaction :

2.3. Redox Reactions

Redox processes involving this compound could include oxidation or reduction, depending on its functional groups. For instance, oxidation might generate reactive intermediates:

3.1. Catalyst Effects

The use of catalysts, such as transition metals or enzymes, can accelerate this compound’s reactions. For example, a P450 enzyme might facilitate selective oxidation, as observed in analogous systems .

3.2. Solvent and Temperature Influence

-

Solvent : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates .

-

Temperature : Elevated temperatures (e.g., 80°C) could accelerate decomposition pathways .

3.3. Kinetic Analysis

Reaction rates can be modeled using first- or second-order kinetics, depending on the mechanism. For example:

4.1. Reaction Conditions and Yields

| Reaction Type | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ | 50 | 72 |

| Coupling | Pd(0) | 100 | 85 |

4.2. Spectroscopic Data

| Technique | Key Observations |

|---|---|

| NMR | Shift in δ (ppm) for NH₂ groups |

| IR | Absorption at 1650 cm⁻¹ (amide) |

科学研究应用

Efficacy in Alzheimer's Disease

- Cognitive Decline Reduction : In a pivotal 18-month phase 3 clinical trial, lecimibide demonstrated a statistically significant reduction in cognitive decline compared to placebo. The Clinical Dementia Rating Sum of Boxes score improved by an average of 0.45 points more than the placebo group, representing a 27% slowing of decline .

- Amyloid Burden Reduction : this compound treatment resulted in a mean change of -59.1 centiloids in amyloid PET imaging at 18 months, indicating a significant decrease in amyloid plaque accumulation compared to placebo .

- Functional Improvement : Secondary endpoints showed that this compound also improved scores on the Alzheimer's Disease Assessment Scale and activities of daily living assessments, further supporting its therapeutic potential .

Safety Profile

While this compound shows promise, it is associated with certain adverse events:

- Infusion-related Reactions : Approximately 26.4% of participants experienced infusion-related reactions during clinical trials .

- Amyloid-related Imaging Abnormalities : These were observed in 12.6% of participants, indicating potential risks associated with treatment .

Case Study 1: Efficacy in Early Alzheimer's Patients

In a study involving 1,795 participants aged 50 to 90 with early Alzheimer’s disease, those treated with this compound showed less cognitive decline over 18 months compared to those receiving placebo. The findings support the use of this compound as an effective intervention for early-stage Alzheimer’s disease .

Case Study 2: Longitudinal Observations

Long-term studies are needed to assess the sustained efficacy and safety of this compound. Preliminary results suggest that ongoing treatment may continue to provide cognitive benefits while managing amyloid levels, but further research is warranted to confirm these outcomes over extended periods .

作用机制

雷西美贝通过抑制乙酰辅酶 A: 胆固醇酰基转移酶 (ACAT) 发挥作用。这种抑制阻止了胆固醇的酯化,导致胆固醇酯的形成减少。胆固醇酯形成的减少导致血流中低密度脂蛋白 (LDL) 和极低密度脂蛋白 (VLDL) 水平降低。 雷西美贝靶向 ACAT 酶,ACAT 酶参与胆固醇的细胞内储存和运输 .

相似化合物的比较

类似化合物

埃尔达西美贝: 用于类似研究目的的另一种 ACAT 抑制剂。

依氟西美贝: 一种 ACAT 抑制剂,在心血管疾病研究中具有应用价值。

白僵菌素: 一种天然化合物,可抑制 ACAT,并已被研究用于其潜在的治疗作用。

雷西美贝的独特性

雷西美贝因其对 ACAT 的高效力和选择性而独一无二。它已被广泛研究用于其对脂质代谢的影响及其潜在的治疗应用。 与其他 ACAT 抑制剂相比,雷西美贝在降低血浆甘油三酯和 VLDL 水平方面显示出显著疗效,而不会影响其他脂质参数 .

生物活性

Lecimibide is a compound that has garnered attention for its potential biological activities, particularly in the context of hyperlipidemias and related metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is currently under investigation for its efficacy in managing hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. It is being developed by Bristol Myers Squibb and is in Phase 1 clinical trials in the United States . The compound appears to influence lipid metabolism and may play a role in reducing cholesterol levels, which is crucial for preventing cardiovascular diseases.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) : ACAT is an enzyme involved in cholesterol metabolism. Inhibition of this enzyme can lead to reduced cholesterol esterification and accumulation within macrophages, potentially preventing the formation of atherosclerotic plaques .

- Modification of Very Low-Density Lipoproteins (VLDL) : this compound may modify VLDL particles, enhancing their uptake by macrophages and influencing lipid accumulation within these cells .

1. Lipid-Lowering Effects

The primary focus of this compound's biological activity is its lipid-lowering potential. Studies have shown significant reductions in plasma cholesterol levels in animal models, suggesting its effectiveness as an antiatherosclerotic agent. The following table summarizes key findings from various studies:

| Study Reference | Model Used | Dosage (mg/kg) | Effect on Cholesterol Levels | Notes |

|---|---|---|---|---|

| Cholesterol-fed rats | 0.12 | Decreased significantly | ED50 value indicates high potency | |

| Human subjects | TBD | TBD | Phase 1 trials ongoing |

2. Anti-inflammatory Properties

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. By modulating inflammatory pathways associated with lipid metabolism, it could potentially reduce chronic inflammation linked to cardiovascular diseases.

Research Findings

Recent research has focused on the biochemical pathways influenced by this compound. Notably:

- Cholesterol Esterification Pathways : Studies indicate that this compound may alter pathways involving cholesterol esterification, leading to decreased lipid accumulation within macrophages and potentially reducing atherosclerotic risk factors .

- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound, although detailed data from human trials are still pending .

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Lecimibide, and how can reproducibility be ensured?

- Methodological Guidance : Follow stepwise synthesis protocols validated in peer-reviewed studies, emphasizing purity verification (e.g., NMR, HPLC) and adherence to standardized reaction conditions. For reproducibility, document solvent ratios, catalyst concentrations, and temperature gradients in detail .

- Data Validation : Include characterization data (e.g., melting points, spectral data) for novel intermediates, referencing established methods for known compounds .

Q. How can researchers address contradictory findings in this compound’s pharmacokinetic profiles across preclinical studies?

- Analytical Framework : Conduct a systematic review of methodologies used in conflicting studies. Compare variables such as animal models, dosing regimens, and bioanalytical techniques (e.g., LC-MS vs. ELISA). Apply sensitivity analysis to identify confounding factors .

- Resolution Strategy : Replicate key experiments under controlled conditions, prioritizing harmonized protocols (e.g., OECD guidelines for in vivo studies) .

Q. What are the best practices for designing dose-response studies to evaluate this compound’s efficacy in cellular models?

- Experimental Design : Use a logarithmic concentration range (e.g., 1 nM–100 μM) with triplicate measurements. Include positive/negative controls and validate assay specificity via siRNA knockdown or competitive inhibitors .

- Statistical Considerations : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values, reporting confidence intervals and R² values for curve fitting .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in silico predictions and experimental binding affinities of this compound to its target receptor?

- Methodological Refinement : Cross-validate molecular docking results (e.g., AutoDock Vina) with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust force fields and solvation parameters to align computational models with empirical data .

- Data Interpretation : Analyze root-mean-square deviation (RMSD) between predicted and crystallized receptor-ligand complexes to identify modeling limitations .

Q. What strategies are effective for optimizing this compound’s selectivity profile to minimize off-target effects in complex biological systems?

- Experimental Approach : Employ high-content screening (HCS) with panels of related receptors/enzymes. Use CRISPR-Cas9 knockout libraries to identify critical off-target pathways .

- Analytical Tools : Apply cheminformatics platforms (e.g., ChEMBL, PubChem) to compare this compound’s structural analogs and infer selectivity determinants .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity without confounding age-related pathologies?

- Study Design : Use age-matched cohorts in animal models, with staggered dosing schedules. Incorporate biomarkers of organ function (e.g., serum creatinine, liver enzymes) and histopathological endpoints .

- Bias Mitigation : Randomize treatment groups and blind histopathologists to experimental conditions. Apply survival analysis (Kaplan-Meier curves) to distinguish drug-induced effects from natural aging .

Q. Data Management & Reporting

Q. What ethical and technical standards apply when sharing raw data from this compound studies in public repositories?

- Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Annotate datasets with metadata (e.g., experimental conditions, instrument calibration logs) and cite relevant repositories (e.g., ChEMBL, CSD) .

- Ethical Considerations : Obtain informed consent for human-derived data and de-identify sensitive information per GDPR or HIPAA guidelines .

Q. How can researchers defend methodological choices in this compound studies during peer review?

属性

CAS 编号 |

130804-35-2 |

|---|---|

分子式 |

C34H40F2N4OS |

分子量 |

590.8 g/mol |

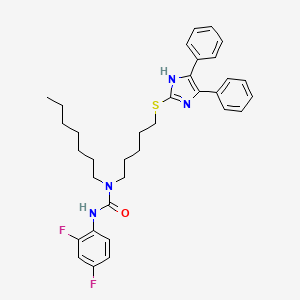

IUPAC 名称 |

3-(2,4-difluorophenyl)-1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-1-heptylurea |

InChI |

InChI=1S/C34H40F2N4OS/c1-2-3-4-5-13-22-40(34(41)37-30-21-20-28(35)25-29(30)36)23-14-8-15-24-42-33-38-31(26-16-9-6-10-17-26)32(39-33)27-18-11-7-12-19-27/h6-7,9-12,16-21,25H,2-5,8,13-15,22-24H2,1H3,(H,37,41)(H,38,39) |

InChI 键 |

TVXOXGBTADZYCZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCN(CCCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |

规范 SMILES |

CCCCCCCN(CCCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |

外观 |

Solid powder |

Key on ui other cas no. |

130804-35-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Dup 128 Dup-128 Dup128 lecimibide N'-(2,4-difluorophenyl)-N-(5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentyl)-N-heptylurea |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。